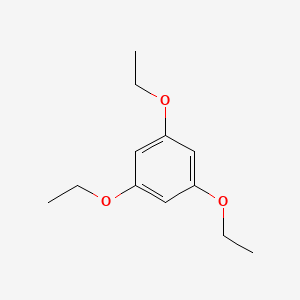

1,3,5-Triethoxybenzene

Descripción

Historical Context and Significance of 1,3,5-Trialkoxybenzenes in Organic Chemistry

The study of 1,3,5-trialkoxybenzenes is rooted in the broader history of aromatic chemistry, dating back to the discovery of benzene (B151609) in 1825. asianscientist.com The symmetrically substituted pattern of these compounds, particularly the trimethyl derivative (1,3,5-trimethoxybenzene), has made them foundational models for understanding the principles of electrophilic aromatic substitution and the directing effects of multiple activating groups on a benzene ring.

Historically, compounds like 1,3,5-trimethoxybenzene (B48636), the trimethyl ether of phloroglucinol (B13840), have been significant in both natural product chemistry and synthetic methodology. nih.govnist.gov For instance, 1,3,5-trimethoxybenzene is recognized as a major scent component in certain species of Chinese roses and its biosynthesis from phloroglucinol has been a subject of study. chemicalbook.comsigmaaldrich.com In synthetic applications, it has been used as a reagent for cleaving protecting groups from alcohols and acids and as a secondary standard in quantitative proton NMR spectroscopy for pharmaceuticals. sigmaaldrich.comfujifilm.com

The significance of this class of compounds also extends to photochemistry. The radical cation of 1,3,5-trimethoxybenzene, formed via one-electron oxidation, is a key intermediate in photochemical processes and has been instrumental in studying electron-transfer mechanisms, particularly in the oxidation of alcohols. chemicalbook.com The predictable reactivity and electronic properties of 1,3,5-trialkoxybenzenes have solidified their role as versatile building blocks and probes for mechanistic studies in organic chemistry.

Current Research Trajectories and Academic Relevance of Substituted Benzene Derivatives

Substituted benzene derivatives are fundamental components in a vast array of functional materials, including pharmaceuticals, agrochemicals, plastics, and organic electronic devices. innovations-report.comsciencedaily.com Consequently, a major trajectory in modern chemical research is the development of novel and efficient methods for their synthesis. A significant challenge lies in achieving programmed synthesis, which is the controlled, selective installation of multiple, different substituents onto the benzene ring at desired positions. innovations-report.comsciencedaily.com

Historically, creating multi-substituted benzenes with asymmetric patterns has been difficult due to a lack of general synthetic methods. asianscientist.com However, recent breakthroughs have enabled the first programmed synthesis of benzene derivatives with five or six different functional groups. sciencedaily.com This opens the door to creating novel molecules for applications in molecular electronics, nanotechnology, and bio-imaging. innovations-report.com For example, research has shown that otherwise non-fluorescent hexaphenylbenzene (B1630442) can be made fluorescent by carefully selecting the substituents on its exterior. asianscientist.comsciencedaily.com

The academic relevance of these compounds is immense, as the number of possible substituted benzenes from a given set of substituents is vast. asianscientist.cominnovations-report.com Theoretical and computational studies are also a key research area, focusing on how different substituents affect the aromaticity and electronic properties of the benzene ring. nih.gov Multifunctional arenes are crucial in the chemical and pharmaceutical industries, and ongoing research aims to develop efficient, often one-step, strategies for their synthesis. researchgate.net

Overview of Methodological Approaches in Chemical Compound Investigation

The investigation of a chemical compound like 1,3,5-Triethoxybenzene involves a combination of experimental and theoretical methods to determine its structure, properties, and reactivity. routledge.comnumberanalytics.com These approaches can be broadly categorized into synthesis, characterization, and computational modeling.

Synthesis and Purification: The creation of the target compound is the first step. For substituted benzenes, methods often involve electrophilic aromatic substitution or cross-coupling reactions. Green chemistry principles, such as using microwave irradiation or solvent-free conditions, are increasingly employed to improve efficiency and reduce environmental impact. chim.it Following synthesis, purification is critical. Techniques like recrystallization and chromatography (e.g., Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)) are used to isolate the pure compound. numberanalytics.comrsc.org

Structural and Physical Characterization: Once a pure sample is obtained, its identity and properties are determined using various analytical techniques.

Spectroscopy: This is a cornerstone of chemical identification. cfpie.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and connectivity of atoms. numberanalytics.comcfpie.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by examining its molecular vibrations. cfpie.com

Mass Spectrometry (MS) determines the mass-to-charge ratio of ions, which reveals the molecular weight and can help deduce the molecular formula of the compound. cfpie.comvaia.com

Chromatography: Techniques like GC and HPLC are not only used for purification but also for analytical quantification and identification. numberanalytics.comvaia.com

Thermal Analysis: Methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of a compound, such as melting points and decomposition temperatures. mdpi.com

Computational Chemistry: Theoretical methods complement experimental findings. numberanalytics.com

Quantum Mechanics (QM) and Molecular Mechanics (MM) calculations can predict molecular structures, spectroscopic data, and reactivity, offering insights that can be difficult to obtain experimentally. numberanalytics.com

These methodological approaches provide a comprehensive framework for the scientific investigation of chemical compounds, from their creation to their detailed characterization. researchgate.net

Data for this compound

The following tables summarize key identifiers and computed properties for this compound.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 2437-88-9 |

| Molecular Formula | C₁₂H₁₈O₃ |

| InChI | InChI=1S/C12H18O3/c1-4-13-10-7-11(14-5-2)9-12(8-10)15-6-3/h7-9H,4-6H2,1-3H3 |

| Canonical SMILES | CCOCC1=CC(=CC(=C1)OCC)OCC |

Data sourced from PubChem CID 75535. nih.gov

Table 2: Computed Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 210.27 g/mol |

| XLogP3 | 2.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 6 |

| Exact Mass | 210.125594432 Da |

| Topological Polar Surface Area | 27.7 Ų |

| Heavy Atom Count | 15 |

Data sourced from PubChem CID 75535. nih.gov

Propiedades

IUPAC Name |

1,3,5-triethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-4-13-10-7-11(14-5-2)9-12(8-10)15-6-3/h7-9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEDYIVPGWUOGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062421 | |

| Record name | 1,3,5-Triethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2437-88-9 | |

| Record name | 1,3,5-Triethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2437-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3,5-triethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3,5-triethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Elucidation for 1,3,5 Triethoxybenzene and Analogues

Established Synthetic Pathways for 1,3,5-Trialkoxybenzenes

The construction of the 1,3,5-trialkoxybenzene core is typically achieved through the etherification of readily available polyhydroxybenzene precursors or via the reaction of functionalized benzene (B151609) derivatives.

Alkylation and Ethoxylation Strategies from Polyhydroxybenzene Precursors

The most direct and widely used method for the synthesis of 1,3,5-trialkoxybenzenes is the alkylation of phloroglucinol (B13840) (1,3,5-trihydroxybenzene) and its derivatives. This transformation is commonly accomplished via the Williamson ether synthesis, a robust and versatile method for forming ether linkages. mdpi.comfishersci.it The reaction involves the deprotonation of the hydroxyl groups of the polyhydroxybenzene by a suitable base to form a more nucleophilic phenoxide species, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide, such as ethyl iodide or ethyl bromide, to yield the desired 1,3,5-triethoxybenzene. mdpi.comwikipedia.org

The general mechanism involves the attack of the alkoxide ion on the primary alkyl halide. mdpi.com For complete ethoxylation of phloroglucinol, a stoichiometric excess of the base and the ethylating agent is typically required. Common bases employed for this purpose include sodium hydroxide, potassium carbonate, and sodium hydride, while solvents like acetone, N,N-dimethylformamide (DMF), or acetonitrile (B52724) are often used. rsc.orgrsc.org The reaction proceeds efficiently, especially when using primary alkyl halides. fishersci.it

Table 1: Reagents for Williamson Ether Synthesis of this compound

| Reactant | Reagent Type | Examples | Role |

|---|---|---|---|

| Phloroglucinol | Polyhydroxybenzene Precursor | 1,3,5-Trihydroxybenzene | Starting Material |

| Diethyl Sulfate (B86663) / Ethyl Iodide | Alkylating Agent | C4H10O4S / C2H5I | Provides the ethyl group |

| Potassium Carbonate / Sodium Hydride | Base | K2CO3 / NaH | Deprotonates hydroxyl groups |

| Acetone / DMF | Solvent | C3H6O / C3H7NO | Reaction medium |

Amide Coupling and Derivatization Routes Involving Triethoxybenzoyl Chloride

An alternative synthetic approach involves the derivatization of a pre-functionalized benzene ring. For instance, 2,4,6-triethoxybenzoyl chloride can serve as a versatile intermediate. This acyl chloride can readily undergo amide coupling reactions with a wide range of primary and secondary amines to form the corresponding amides. This reaction, often a variation of the Schotten-Baumann reaction, typically proceeds by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride. fishersci.ittifr.res.in

The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. fishersci.it A variety of solvents can be used, including dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or even biphasic systems with water. fishersci.itbohrium.com This method provides a modular approach to a diverse library of this compound-containing amides, which can be valuable in medicinal chemistry and materials science.

Halogen-Exchange Alkoxylation via Metal-Mediated Processes

Metal-mediated processes provide another powerful tool for the synthesis of 1,3,5-trialkoxybenzenes, particularly starting from halogenated aromatic precursors. The Ullmann condensation, a classic copper-catalyzed reaction, can be employed to form aryl ethers from aryl halides. wikipedia.orgorganic-chemistry.org In this context, 1,3,5-trihalobenzenes, such as 1,3,5-tribromobenzene (B165230), can be reacted with an alkoxide, like sodium ethoxide, in the presence of a copper catalyst to yield this compound.

Advanced Catalytic Approaches in 1,3,5-Trialkoxybenzene Functionalization

Beyond the synthesis of the core structure, the selective functionalization of the 1,3,5-trialkoxybenzene ring is crucial for the development of more complex molecules. The electron-rich nature of the ring makes it an excellent substrate for electrophilic aromatic substitution, and recent advances in catalysis have enabled novel C-H functionalization strategies.

Palladium-Catalyzed Cross-Dehydrogenative Coupling (CDC) with Arenes

A significant advancement in the functionalization of 1,3,5-trialkoxybenzenes is the use of palladium-catalyzed cross-dehydrogenative coupling (CDC) reactions. nih.govrsc.org This powerful strategy allows for the direct formation of a C-C bond between two C-H bonds, one on the 1,3,5-trialkoxybenzene and another on a coupling partner, typically another arene. nih.govuea.ac.uk This approach is highly atom-economical as it avoids the pre-functionalization of the coupling partners. uea.ac.uk

Research has shown that 1,3,5-trialkoxybenzenes can be effectively cross-coupled with simple aromatic hydrocarbons using a palladium(II) catalyst, such as palladium(II) acetate (B1210297), in the presence of an oxidant like potassium persulfate (K₂S₂O₈) and an acid additive like trifluoroacetic acid (TFA). rsc.orguea.ac.uk These conditions facilitate the generation of multi-ortho-substituted biaryls, which are challenging to synthesize using traditional cross-coupling methods. nih.gov The reaction is sensitive to the electronic properties of the alkoxyarene, with more electron-rich systems showing higher reactivity. rsc.org

Table 2: Conditions for Pd-Catalyzed CDC of 1,3,5-Trimethoxybenzene (B48636) with p-Xylene

| Component | Role | Specific Reagent/Condition |

|---|---|---|

| Catalyst | Palladium Source | Pd(OAc)₂ (10 mol%) |

| Oxidant | Re-oxidizes Pd(0) to Pd(II) | K₂S₂O₈ (3.0 eq.) |

| Additive | Acid | TFA (50.0 eq.) |

| Coupling Partner | Arene | p-Xylene (25.0 eq.) |

| Temperature | Reaction Condition | 50 °C |

| Time | Reaction Duration | 18 h |

Data sourced from a comprehensive screen of reaction parameters. uea.ac.uk

Proposed Mechanistic Pathways: Electrophilic Palladation and Metallo-Wheland Intermediates

The mechanism of the palladium-catalyzed CDC of 1,3,5-trialkoxybenzenes is proposed to initiate with the electrophilic palladation of the highly electron-rich trialkoxybenzene ring by a Pd(II) species. rsc.org This step is facile due to the activating nature of the three alkoxy groups. The electrophilic attack of the palladium catalyst on the aromatic ring forms a metallo-Wheland intermediate, also known as a σ-complex or arenium ion. mdpi.comrsc.org

The breaking of the C-H bond is generally not the rate-limiting step, as evidenced by a kinetic isotope effect of 1.0 in studies with deuterated arenes. rsc.org Following the formation of the Wheland-type intermediate, a proton is lost to generate a palladium(II) arene species. This intermediate can then undergo a second, likely slower, palladation step with the other arene coupling partner to form a diaryl palladium(II) species. rsc.org

From this diaryl palladium(II) intermediate, the desired biaryl product can be formed through two possible pathways:

Reductive Elimination: The diaryl palladium(II) species can directly undergo reductive elimination to form the C-C bond and a palladium(0) species. The Pd(0) is then re-oxidized to the active Pd(II) catalyst by the persulfate oxidant to complete the catalytic cycle. rsc.org

Oxidation to Pd(IV): Alternatively, the diaryl palladium(II) intermediate could be oxidized by the persulfate to a transient diaryl palladium(IV) species. This high-valent species would then rapidly undergo reductive elimination to furnish the biaryl product and regenerate the catalytically active Pd(II) species. rsc.org

This mechanistic understanding is crucial for the further development and optimization of CDC reactions involving electron-rich aromatic compounds.

Influence of Steric Hindrance and Electronic Character on CDC Efficiency

While specific data on the Cross-Dehydrogenative Coupling (CDC) efficiency for this compound is not extensively detailed in the provided context, the principles of steric and electronic influence can be inferred from related reactions. The reactivity of the aromatic ring is profoundly influenced by its substituents.

In electrophilic aromatic substitution, a reaction class with mechanistic parallels to some CDC steps, the electronic character of substituents is paramount. The three ethoxy groups in this compound are powerful electron-donating groups. They activate the benzene ring towards electrophilic attack by stabilizing the intermediate carbocation (the arenium ion) through resonance. This high electron density would be expected to facilitate oxidative coupling reactions.

However, the introduction of substituents onto the ring alters its electronic properties and steric profile. For instance, in the halogenation of the analogue 1,3,5-trimethoxybenzene, the introduction of chlorine or bromine atoms is anticipated to deactivate the aromatic system toward further electrophilic attack. rsc.org This deactivation stems from the electron-withdrawing inductive effect of the halogens. This principle suggests that in a sequential CDC reaction, the efficiency of subsequent couplings would decrease as more groups are added to the ring, due to both increased steric hindrance around the remaining reaction sites and electronic deactivation.

Chemo- and Regioselectivity in Biaryl Formation

The formation of biaryl compounds from this compound is governed by the powerful directing effects of the alkoxy groups. In electrophilic aromatic substitution, which is fundamental to many biaryl coupling protocols, alkoxy groups are strongly ortho-, para-directing. libretexts.org

In the case of this compound, the positions C2, C4, and C6 are all ortho to two alkoxy groups and para to one. This convergence of directing effects makes these three positions exceptionally activated and chemically equivalent. Therefore, electrophilic substitution reactions exhibit high regioselectivity, occurring exclusively at these positions. Bromination of the analogous methoxy (B1213986) compound, anisole, for example, yields almost entirely the ortho and para products, with only trace amounts of the meta isomer. libretexts.org For this compound, this means that substitution will predictably occur at one of the positions between the ethoxy groups. This inherent and high regioselectivity is a critical factor in planning synthetic routes for biaryl formation, ensuring a controlled and predictable outcome.

Other Transition Metal-Catalyzed Transformations for Aromatic Systems

Transition metals, particularly copper and palladium, are instrumental in synthesizing 1,3,5-trialkoxybenzene systems and their derivatives. One prominent method involves the methoxylation or ethoxylation of 1,3,5-tribromobenzene. This transformation can be effectively catalyzed by cuprous halides, such as cuprous chloride or cuprous iodide. patsnap.comgoogle.com For example, reacting 1,3,5-tribromobenzene with sodium methoxide (B1231860) in the presence of a copper catalyst provides a high-yield pathway to 1,3,5-trimethoxybenzene. patsnap.comgoogle.com This approach avoids harsh conditions and can improve product purity and yield by proceeding without an additional reaction solvent. google.com

Palladium-catalyzed cross-coupling reactions are also employed to synthesize more complex analogues. For instance, 1,3,5-tris(ferrocenylethynyl)benzene has been synthesized from 1,3-dibromo-5-(ferrocenylethynyl)benzene through palladium-catalyzed reactions, showcasing the utility of this method in creating complex, star-shaped organometallic structures based on the 1,3,5-substituted benzene core. researchgate.net Furthermore, copper(II) chloride has been demonstrated as an effective catalyst for the self-condensation of aromatic ketones like acetophenone (B1666503) to produce 1,3,5-triphenylbenzene, a structurally related tri-substituted aromatic compound. sapub.org

Reaction Mechanisms of this compound in Complex Organic Transformations

The electron-rich nature of the this compound ring dictates its participation in a variety of reaction mechanisms, from the formation of radical species to classical electrophilic substitutions.

Investigation of Radical Cation Formation and Electron Transfer Processes

This compound and its well-studied analogue, 1,3,5-trimethoxybenzene (TMB), can undergo one-electron oxidation to form a stable radical cation. chemicalbook.comnih.gov This process is often initiated photochemically. In a typical experimental setup, TMB is subjected to laser flash photolysis in the presence of an electron acceptor, such as 2,3,5,6-tetrachlorobenzoquinone (TCQ). nih.gov This leads to a photoinduced bimolecular electron-transfer reaction, generating the TMB radical cation (TMB•+) and the TCQ radical anion (TCQ•−). nih.gov

The resulting radical cation is itself a potent oxidizing agent, especially when electronically excited. nih.gov Studies have shown that the TMB radical cation in its excited state can oxidize various alcohols, such as methanol (B129727), ethanol, and 2-propanol, through a "hole transfer" process. chemicalbook.comnih.gov The rates of this hole transfer are rapid and correlate with the oxidation potentials of the alcohols. nih.gov This process highlights a key reactive pathway for 1,3,5-trialkoxybenzenes, where they act as electron-transfer mediators. The deprotonation of the resulting alcohol radical cation can lead to further radical species. chemicalbook.comnih.gov

Table 1: Hole Transfer Rate Constants from Excited 1,3,5-Trimethoxybenzene Radical Cation (TMB•+*) to Various Alcohols

| Alcohol | Rate Constant (M⁻¹ s⁻¹) |

| Methanol | (5.2 ± 0.5) x 10¹⁰ |

| Ethanol | (1.4 ± 0.3) x 10¹¹ |

| 2-Propanol | (3.2 ± 0.6) x 10¹¹ |

Source: Data derived from studies on one-electron oxidation by the 1,3,5-trimethoxybenzene radical cation. chemicalbook.comnih.gov

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. For this compound, the three strong electron-donating ethoxy groups make the ring highly activated towards electrophiles. The alkoxy groups direct incoming electrophiles to the ortho and para positions. libretexts.org As previously noted, the C2, C4, and C6 positions of this compound are each ortho and para to the activating groups, making them the exclusive sites of reaction.

A common example of this pathway is halogenation. The reaction of 1,3,5-trimethoxybenzene with reagents like bromine or trichloroisocyanuric acid leads to substitution at the 2, 4, and/or 6 positions. rsc.org The high reactivity of the ring means these reactions often proceed under mild conditions. libretexts.org However, once a halogen is introduced, it deactivates the ring toward further substitution due to its inductive electron withdrawal, a factor that can be used to control the degree of substitution. rsc.org

Table 2: Typical Product Isomer Distribution in the Nitration of Substituted Benzenes

| Reactant (C₆H₅–Y) | % Ortho-Product | % Meta-Product | % Para-Product |

| –O–CH₃ (Anisole) | 30–40 | 0–2 | 60–70 |

| –CH₃ (Toluene) | 55–65 | 1–5 | 35–45 |

| –Br (Bromobenzene) | 35–45 | 0–4 | 55–65 |

| –NO₂ (Nitrobenzene) | 5–8 | 90–95 | 0–5 |

Source: Illustrative data showing the directing effects of various substituents in electrophilic aromatic substitution. libretexts.org The strongly activating -OCH₃ group directs almost exclusively to ortho and para positions.

Addition Reactions with Unsaturated Systems

True addition reactions, such as cycloadditions, that would disrupt the aromaticity of the benzene ring are generally energetically unfavorable for this compound under standard conditions. The stability of the aromatic sextet provides a significant thermodynamic barrier to such transformations.

Supramolecular Chemistry and Assembly of 1,3,5 Triethoxybenzene Derivatives

Design Principles for Host Molecules Based on 1,3,5-Trialkoxybenzene Scaffolds

The 1,3,5-trisubstituted benzene (B151609) ring provides a rigid and pre-organized platform for the attachment of functional groups, making it an ideal scaffold for the design of host molecules. The C3 symmetry of this core can be exploited to create hosts with well-defined cavities capable of encapsulating guest molecules of complementary size, shape, and chemical nature.

A key design principle in the use of 1,3,5-trialkoxybenzene scaffolds is the concept of steric gearing. nih.govnih.gov By introducing bulky substituents, such as ethyl groups, at the 2,4, and 6 positions of the benzene ring, it is possible to control the orientation of the alkoxy groups at the 1,3, and 5 positions. nih.govnih.gov The steric hindrance between the adjacent substituents forces the alkoxy groups to orient themselves on the same side of the benzene ring, a conformation known as facial segregation. nih.gov This pre-organization of the binding elements is crucial for creating a well-defined binding cavity and enhancing the affinity and selectivity of the host for a particular guest. nih.govbeilstein-journals.org

Computational studies and analysis of crystal structures have shown that the steric gearing provided by ethyl groups offers an energetic advantage over smaller groups like methyls, although the magnitude of this advantage depends on the specific functional groups involved. nih.govbeilstein-journals.org This control over the conformation of the host molecule is a powerful tool for designing receptors for a wide range of guest species and for constructing larger, self-assembled supramolecular systems. nih.gov

The self-assembly of 1,3,5-triethoxybenzene derivatives into larger, ordered structures is governed by a variety of non-covalent interactions, including hydrogen bonding, halogen bonding, C–H⋯π interactions, and van der Waals forces. rsc.orgnih.gov By carefully selecting the functional groups attached to the trialkoxybenzene scaffold, it is possible to engineer specific intermolecular interactions and direct the self-assembly process to form desired supramolecular architectures. nih.govnih.gov

For instance, the introduction of halogen atoms into the side chains of 1,3,5-trisubstituted 2,4,6-triethylbenzene derivatives leads to the formation of different supramolecular patterns depending on the nature and position of the halogen. rsc.org These systems can form dimeric structures held together by C–H⋯O and C–H⋯π interactions, which then associate further through halogen bonds (Hal⋯Hal and Hal⋯π) and C–H⋯Hal hydrogen bonds. rsc.org

The interplay between molecule-substrate interactions and intermolecular forces is also crucial in controlling the self-assembly of these molecules on surfaces. nih.gov Studies have shown that the cooperative or competitive nature of these interactions can lead to the formation of either highly ordered periodic arrangements or random molecular assemblies. nih.gov

Self-Assembly into Ordered Architectures

The specific arrangement of functional groups on the this compound core and its analogues allows for the programmed formation of complex supramolecular architectures. These assemblies are governed by a combination of interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, leading to structures with emergent properties and functions.

Derivatives of 1,3,5-trisubstituted benzene, most notably benzene-1,3,5-tricarboxamides (BTAs), have emerged as exceptional building blocks for the construction of supramolecular polymers. rsc.org The simple and accessible structure of BTAs, combined with a deep understanding of their self-assembly behavior, makes them a versatile moiety for creating one-dimensional, nanometer-sized rod-like structures. rsc.org

The primary driving force behind this assembly is the formation of a network of threefold intermolecular hydrogen bonds between the amide groups of adjacent BTA molecules. rsc.orgnsysu.edu.tw This strong and directional interaction causes the BTA monomers to stack on top of each other, forming stable, extended fibrous aggregates. rsc.org This assembly can be hierarchical; for instance, partially fluorinated BTA molecules first self-assemble into a racemic mixture of P- and M-helical aggregates, which then bundle into higher-order, optically active fibers. nih.gov The stereochemistry of the side chains can also tune the assembly, as seen where a heterochiral BTA derivative forms long rods while its homochiral counterpart only forms dimers under the same conditions. rsc.org By modifying the periphery of the BTA core, such as with photoresponsive azobenzene (B91143) units, the resulting nanocolumns can be further organized into liquid crystal phases and form organogel networks composed of fibrous superstructures. nsysu.edu.tw

| Derivative Type | Side Chains | Resulting Morphology | Key Driving Force |

| Benzene-1,3,5-tricarboxamide (B1221032) (BTA) | Generic Alkyl/Aryl | One-dimensional rod-like structures | Threefold H-bonding rsc.org |

| Partially Fluorinated BTA | Fluorinated Chains | Helical aggregates, bundled fibers | H-bonding, Inter-aggregate interactions nih.gov |

| Chiral BTA | Valine Dodecyl Ester | Long rods (heterochiral) vs. Dimers (homochiral) | H-bonding, Stereochemical effects rsc.org |

| Photoresponsive BTA | Azobenzene (AZO) Mesogens | Nanocolumns, Lamellar superstructures, Fibrous organogels | H-bonding, π-π stacking nsysu.edu.tw |

This table summarizes various benzene-1,3,5-tricarboxamide (BTA) derivatives and their self-assembly into fibrous morphologies.

The unique steric features of 1,3,5-trisubstituted benzenes make them excellent scaffolds for designing host molecules and building blocks for macrocycles. researchgate.net In analogues like 1,3,5-triethylbenzene (B86046), steric gearing between the ethyl groups forces all three functional substituents to be disposed on the same side of the phenyl plane. researchgate.net This facial segregation provides a conformationally controlled building block for constructing more complex supramolecular systems. researchgate.net

This design principle has been successfully used to create both discrete, capsule-type complexes and extended coordination polymers. By combining a tripodal tripyridine ligand featuring a 1,3,5-triethylbenzene spacer with various divalent transition metals, researchers have selectively prepared distinct architectures. researchgate.net For example, reaction with palladium(II) chloride yields a discrete capsule-type complex, while reactions with copper(II), cobalt(II), or zinc(II) chlorides produce one-dimensional coordination polymers with varying chain structures (zigzag, linear, or ladder-like). researchgate.net

| Metal Ion | Ligand Spacer | Resulting Architecture | Reference |

| Palladium(II) | 1,3,5-Triethylbenzene | Capsule-type supramolecular complex: [PdII3(L)2Cl6] | researchgate.net |

| Copper(II) | 1,3,5-Triethylbenzene | 1D Zigzag coordination polymer: ([CuII(L)Cl2])n | researchgate.net |

| Cobalt(II) | 1,3,5-Triethylbenzene | 1D Linear coordination polymer: ([CoII3(L)2Cl6])n | researchgate.net |

| Zinc(II) | 1,3,5-Triethylbenzene | 1D Ladder coordination polymer: ([ZnII3(L)2Cl6])n | researchgate.net |

This table details the integration of a 1,3,5-trisubstituted benzene core into different self-assembled macrocyclic and polymeric systems through coordination with various metal ions.

Benzene-1,3,5-tricarbaldehyde (B1224647), a derivative of the 1,3,5-trisubstituted benzene core, is a crucial trifunctional building block in the synthesis of Covalent Organic Frameworks (COFs). evitachem.com COFs are a class of porous, crystalline polymers with highly ordered structures and tunable porosity, making them ideal for applications in gas storage, separation, and catalysis. evitachem.com

The synthesis of these frameworks proceeds through condensation reactions between the three aldehyde groups of benzene-1,3,5-tricarbaldehyde and multitopic amine linkers, such as 1,4-phenylenediamine or 1,3,5-tris(4-aminophenyl)benzene. oup.comgoogle.com This reaction forms robust and stable imine or Schiff base linkages, resulting in a highly cross-linked, two-dimensional porous network. The resulting COFs often exhibit high thermal stability and high surface areas due to their crystalline nature. oup.com

A key application of these materials is their use as host networks. The well-defined pores and high surface area of COFs derived from benzene-1,3,5-tricarbaldehyde allow them to encapsulate guest molecules. For instance, one such COF has been demonstrated to act as a host network for immobilizing and separating arylenevinylene macrocycles from their linear polymer analogues, showcasing their potential in complex chemical separations. evitachem.com

| COF System Component 1 | COF System Component 2 | Linkage Type | Application as Host Network |

| Benzene-1,3,5-tricarbaldehyde | 1,4-Phenylenediamine | Imine | High surface area material for gas storage/separation oup.com |

| Benzene-1,3,5-tricarbaldehyde | 1,3,5-Tris(4-aminophenyl)benzene | Imine | Formation of extended 2-D hexagonal framework (COF-1) google.com |

| Benzene-1,3,5-tricarbaldehyde-based COF | Arylenevinylene Macrocycles (AVMs) | N/A (Host-Guest) | Immobilization and separation of macrocycles from linear polymers evitachem.com |

This table outlines the use of Benzene-1,3,5-tricarbaldehyde as a primary building block in the formation of Covalent Organic Frameworks (COFs) that function as host networks.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of 1,3,5-Triethoxybenzene. It provides critical information on the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon-¹³ (¹³C), within the molecule.

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a singlet at approximately 6.080 ppm. The methylene (B1212753) protons (-CH₂-) of the ethoxy groups resonate as a quartet around 3.90 ppm, and the methyl protons (-CH₃) appear as a triplet near 1.35 ppm. The splitting patterns (quartet and triplet) are due to spin-spin coupling between the methylene and methyl protons of the ethoxy groups. chemicalbook.com

The ¹³C NMR spectrum provides further structural confirmation. Key chemical shifts in CDCl₃ are observed at approximately 152.4 ppm for the aromatic carbons attached to the oxygen atoms, 120.7 ppm for the other aromatic carbons, and 61.1 ppm for the methylene carbons of the ethoxy groups. rsc.org

Chemical Shift Analysis in Host-Guest Interactions

While specific studies detailing the chemical shift analysis of this compound in host-guest interactions are not extensively documented in the provided results, the principles of this application are well-established. The chemical shifts of the protons and carbons of this compound would be expected to change upon the formation of a host-guest complex. These changes arise from alterations in the local electronic environment of the nuclei, influenced by factors such as shielding or deshielding effects from the host molecule, changes in conformation, and the formation of intermolecular interactions like hydrogen bonds or π-π stacking. By monitoring these chemical shift perturbations, researchers can gain valuable information about the binding site, stoichiometry, and strength of the interaction.

Quantitative NMR (qNMR) Applications and Standards

This compound is recognized and utilized as a certified reference material (CRM) and an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. sigmaaldrich.comfujifilm.comfujifilm.com qNMR is a powerful analytical method for determining the concentration and purity of substances with high precision and accuracy. semanticscholar.org

The suitability of this compound as a qNMR standard stems from several key properties: fujifilm.com

Chemical Stability: It is a stable solid, which minimizes mass fluctuations due to moisture absorption or sublimation, allowing for accurate weighing. fujifilm.com

Simple Spectrum: It exhibits a simple and well-resolved ¹H NMR spectrum with distinct signals for the aromatic and ethoxy protons, which is advantageous for accurate integration. ox.ac.uk

Traceability: As a certified reference material, its purity is traceable to primary standards from national metrology institutes (NMIs) like NIST or NMIJ, ensuring reliability and comparability of results. sigmaaldrich.comfujifilm.com

Several suppliers, including Sigma-Aldrich and FUJIFILM Wako Pure Chemical Corporation, offer this compound as a standard for qNMR with specified purity assays, typically ≥99%. sigmaaldrich.comfujifilm.comsigmaaldrich.com These products are certified in accordance with ISO/IEC 17025 and ISO 17034. sigmaaldrich.com

For accurate quantification, experimental parameters such as the relaxation delay (d1) must be carefully optimized. A delay of at least five times the spin-lattice relaxation time (T1) of the slowest relaxing signal is crucial to ensure complete signal recovery between pulses. ox.ac.uk

X-ray Crystallography for Solid-State Structural Analysis

Studies on the related compound, 1,3,5-trimethoxybenzene (B48636), show that in the crystalline state, the molecule can lose its ideal D3h symmetry that might be present in the gas phase. icm.edu.plresearchgate.net One of the methoxy (B1213986) groups can be twisted in the opposite direction to the other two and deflected from the plane of the benzene (B151609) ring. icm.edu.plresearchgate.net This distortion leads to an inequivalence of the aromatic C-H groups, which is also reflected in solid-state ¹³C NMR spectra. icm.edu.pl The crystal structure of 1,3,5-trimethoxybenzene has been reported to belong to the Cc space group. icm.edu.pl

While specific crystallographic data for this compound is not detailed in the provided search results, the Crystallography Open Database (COD) contains entries for structures that include this molecule as a component, indicating its amenability to crystallographic analysis. nih.gov The principles of analysis would be the same, providing a detailed three-dimensional picture of the molecule in the solid state.

Mass Spectrometry for Molecular Identification and Reaction Pathway Monitoring

Mass spectrometry (MS) is a vital tool for confirming the molecular weight and elucidating the fragmentation patterns of this compound. The molecular weight of this compound is 210.27 g/mol . In electron ionization (EI) mass spectrometry, the molecule typically shows a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation pattern provides structural information. Common fragmentation pathways for aromatic ethers involve cleavage of the ether bond. For this compound, this would likely involve the loss of ethyl or ethoxy groups. The NIST WebBook and other databases provide mass spectral data for this compound. nist.govspectrabase.com

A typical mass spectrum would show the molecular ion peak and several fragment ions. For instance, a common fragmentation pattern for similar aromatic compounds involves the formation of a stable tropylium (B1234903) ion. youtube.com In the case of this compound, fragmentation could lead to ions resulting from the loss of one or more C₂H₅ or OC₂H₅ groups.

Mass spectrometry, particularly when coupled with chromatographic techniques like HPLC, is also invaluable for monitoring reaction pathways. For example, it has been used to quantify the halogenated derivatives of 1,3,5-trimethoxybenzene, a closely related compound, by monitoring the elution times and mass-to-charge ratios of the parent compound and its products. rsc.org

UV-Vis Absorption Spectroscopy for Investigating Molecular Aggregation

UV-Vis absorption spectroscopy is a technique used to study electronic transitions within a molecule and can be employed to investigate phenomena such as molecular aggregation in solution. nih.govmdpi.com The formation of aggregates can lead to changes in the absorption spectrum, such as a shift in the wavelength of maximum absorbance (λmax) and a change in the molar absorptivity. mdpi.com

Aggregates are often classified as H-aggregates (resulting in a blue-shift or hypsochromic shift) or J-aggregates (resulting in a red-shift or bathochromic shift) relative to the monomer absorption. mdpi.com By monitoring the UV-Vis spectrum of this compound solutions at varying concentrations, it is possible to detect the onset and extent of aggregation. nih.govmdpi.com

While specific studies on the molecular aggregation of this compound using UV-Vis spectroscopy were not found in the initial search, the methodology is well-established. Such a study would involve recording spectra over a wide concentration range and analyzing the data for deviations from the Beer-Lambert law, which can indicate intermolecular interactions and aggregate formation. nih.gov Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to simulate the spectra of aggregates and aid in the interpretation of experimental results. mdpi.comresearcher.life

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. researchgate.net For this compound, these techniques can confirm the presence of the aromatic ring, ether linkages, and alkyl groups.

The IR spectrum of this compound would exhibit characteristic absorption bands. These include:

C-H stretching vibrations of the aromatic ring, typically appearing above 3000 cm⁻¹.

C-H stretching vibrations of the ethyl groups, appearing in the region of 2850-3000 cm⁻¹.

Aromatic C=C stretching vibrations , which give rise to characteristic bands in the 1450-1600 cm⁻¹ region.

Asymmetric and symmetric C-O-C stretching vibrations of the ether linkages, which are strong bands typically found in the 1000-1300 cm⁻¹ region.

Out-of-plane C-H bending vibrations of the substituted benzene ring, which can provide information about the substitution pattern.

The NIST Chemistry WebBook provides access to the gas-phase IR spectrum of this compound. nist.gov

Computational Chemistry and Theoretical Modeling of 1,3,5 Triethoxybenzene Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,3,5-Triethoxybenzene. These methods allow for the precise calculation of electronic structure, which in turn dictates the molecule's reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the reaction mechanisms involving aromatic ethers. While direct DFT studies on this compound are not extensively documented in the provided results, the principles can be inferred from studies on analogous compounds like 1,3,5-trihydroxybenzene and various dimethoxybenzene derivatives.

For instance, DFT calculations, often employing functionals like B3LYP, PBE, and M06-2X with various basis sets (e.g., 6-31G*, 6-311++G(3df,3pd)), are used to explore reaction pathways. researchgate.netnih.gov These studies typically involve the optimization of molecular structures of reactants, transition states, and products to determine energetic and electronic properties. researchgate.net In the context of antioxidant activity, DFT is used to analyze mechanisms like hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SET-PT). researchgate.net For example, in the reaction of 1,3,5-trihydroxybenzene with the hydroperoxyl radical (•OOH), DFT calculations have shown that the reactions are thermodynamically favorable at room temperature and proceed via the formation of a reactant complex stabilized by intermolecular hydrogen bonds. researchgate.net

Similarly, DFT has been instrumental in elucidating the mechanisms of cycloaddition reactions involving arylalkylketenes and benzaldehydes catalyzed by N-heterocyclic carbenes (NHCs). rsc.org These calculations help to identify the favorable reaction pathway, which typically involves nucleophilic attack, cycloaddition, and catalyst dissociation. rsc.org The insights gained from these related systems suggest that DFT could be effectively applied to understand the reactivity of this compound in various chemical transformations.

Computational methods are also employed to predict the spectroscopic signatures and molecular properties of aromatic compounds. DFT calculations, for instance, can be used to compute properties like HOMO and LUMO energy levels, energy gaps, and molecular electrostatic potentials (MEPs). nih.gov These parameters provide insights into the electronic properties and reactivity of the molecules. nih.govnih.gov

For example, in a study of dimethoxybenzene derivatives, DFT calculations with different functionals (PBE, PBE0, and B3LYP) were used to analyze their electronic properties. nih.gov The choice of functional was noted to significantly impact the accuracy of these predictions. nih.gov Furthermore, DFT can be used to perform frequency calculations to ensure the stability of the optimized geometry and to predict infrared spectra. nih.gov Although specific data for this compound is not available in the provided search results, the methodologies applied to similar molecules like 1,3,5-Tris(4-carboxyphenyl)benzene demonstrate the capability of these computational tools. nih.gov

Table 1: Predicted Electronic Properties of a Related Aromatic Ether (Illustrative) Note: This table is illustrative and based on general findings for aromatic ethers, as specific data for this compound was not found.

| Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G |

| Energy Gap (HOMO-LUMO) | 5.3 eV | DFT/B3LYP/6-31G* |

Molecular Dynamics Simulations for Supramolecular Assembly and Host-Guest Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing detailed insights into processes like supramolecular assembly and host-guest interactions.

In the context of related benzene (B151609) derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), MD simulations have been employed to investigate their self-assembly into supramolecular polymers. nih.govnih.gov These simulations, often using atomistic force fields, can reveal the cooperative nature of binding energies and the structure of intermolecular interactions within the assemblies. nih.gov For instance, MD simulations of BTAs in a non-polar solvent demonstrated the self-assembly process and allowed for the calculation of the free energy of dimerization and association. nih.gov

Furthermore, MD simulations are crucial for understanding the dynamics within supramolecular nanomaterials. mit.edu They can be used to study conformational dynamics, molecular exchange, and the behavior of surrounding water molecules. mit.edu Coarse-grained MD simulations have also been used to study the interaction of BTA-based supramolecular polymers with biological entities like proteins, showing how monomers can distribute across a protein surface. nih.gov

In the realm of host-guest chemistry, MD simulations help in understanding the dynamics of complex formation. For example, they can be used to determine the association free energies for the formation of host-guest complexes, as demonstrated in studies of cavitand hosts with various guest molecules. nih.gov These simulations can reveal the dynamic equilibrium between different complex stoichiometries. nih.gov While direct MD studies on this compound are not detailed, these examples with structurally similar molecules highlight the potential of MD simulations to unravel the dynamic behavior of this compound in supramolecular systems and its interactions with potential guest molecules.

Quantitative Structure-Activity Relationship (QSAR) Studies in Related Aromatic Ethers

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity or chemical reactivity. While specific QSAR studies focusing on this compound were not found, the principles are widely applied to aromatic ethers and other classes of organic compounds.

The general approach of QSAR involves developing mathematical models that relate descriptors of molecular structure (e.g., electronic, steric, and hydrophobic properties) to an observed activity. These descriptors can be calculated using quantum chemical methods. The goal is to create a model that can predict the activity of new, untested compounds.

For example, in drug design, QSAR models are used to predict the therapeutic potential of compounds. The structural and electronic features of dimethoxybenzene derivatives, which are known to have various biological activities, make them suitable candidates for QSAR studies. nih.gov Such studies could, for instance, correlate calculated electronic properties like HOMO-LUMO gaps or MEPs with observed antioxidant or antimicrobial activities.

Theoretical Prediction of Intermolecular Interactions

The theoretical prediction of intermolecular interactions is crucial for understanding the condensed-phase behavior of molecules, including crystal packing and supramolecular assembly. DFT calculations are a key tool for this purpose.

Studies on related molecules demonstrate the methodologies used. For instance, in a theoretical study of 3,6-bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine (BTATz) dimers, DFT at the B3LYP/6-31G* level was used to find optimized stable dimer structures on the potential energy surface. energetic-materials.org.cn The intermolecular interaction energies were calculated, including corrections for basis set superposition error (BSSE) and zero-point energy (ZPE). energetic-materials.org.cn Natural bond orbital (NBO) analysis can also be performed to understand the origin of these interactions, such as hydrogen bonds. energetic-materials.org.cn

In another example, the intermolecular interaction energies in benzopyrans were calculated at the HF/3-21G level to obtain values for electrostatic, polarization, and repulsion energies. mdpi.com These calculations revealed that π-π stacking interactions and halogen bonds play a significant role in the stabilization of the crystal structure. mdpi.com The study of 1,3,5-trisubstituted 2,4,6-triethylbenzenes with halogenophenoxy groups also highlighted the importance of C-H···O, C-H···π, and halogen bonds in the formation of dimeric structures and their subsequent association. rsc.org These approaches could be directly applied to this compound to predict its intermolecular interaction patterns and understand its solid-state structure and properties.

Applications in Advanced Chemical Synthesis and Functional Materials

1,3,5-Triethoxybenzene as a Precursor for Complex Organic Molecules

Symmetrically substituted alkoxybenzenes like this compound and its counterpart 1,3,5-trimethoxybenzene (B48636) (TMB) are valuable starting materials in organic synthesis. sarchemlabs.com Their electron-rich aromatic core makes them amenable to various transformations, serving as a foundational scaffold for building more intricate molecular architectures. sarchemlabs.com These compounds are often employed in the synthesis of specialized polymers, resins, and complex organic molecules intended for pharmaceutical and agrochemical research. sarchemlabs.com

Synthesis of Multi-Ortho-Substituted Biaryls

The synthesis of sterically hindered biaryls, such as those with multiple substitutions at the ortho positions, presents a significant challenge in organic chemistry. The development of robust catalytic systems is crucial for achieving these transformations efficiently. While direct use of this compound is not extensively documented, related methodologies highlight the potential of such structures. For instance, advanced catalytic systems, such as those generated in situ from palladium(II) acetate (B1210297) and specialized indolyl-based benzimidazolium salts, have proven highly effective in the Suzuki coupling reactions needed to create poly-ortho-substituted biaryls. researchgate.net These powerful catalytic methods demonstrate the capability to couple sterically demanding partners, a key step where an activated benzene (B151609) core, like that of an alkoxybenzene, could serve as a foundational component. researchgate.net Furthermore, a transition-metal-free method known as ARYNE coupling provides a pathway to polyhalogenated biaryls, which can be further functionalized, showcasing a route to complex biaryl structures. researchgate.net

Selective Cleavage of Protecting Groups Catalyzed by Related Alkoxybenzenes

In multi-step organic synthesis, the protection and deprotection of functional groups is a fundamental strategy. Electron-rich arenes, such as 1,3,5-trimethoxybenzene, have been shown to act as effective cleavage agents for certain protecting groups. Specifically, TMB can efficiently cleave the p-methoxybenzyl (PMB) protecting group from various alcohols and acids. sigmaaldrich.com This process is valuable for its selectivity, allowing for the removal of the PMB group under conditions that may leave other protecting groups intact.

Methodological Advancements in Analytical Chemistry and Chemical Quenching

The unique reactivity of the electron-rich benzene ring in 1,3,5-trimethoxybenzene has led to its adoption in specialized analytical and quenching applications, addressing limitations of traditional reagents.

Derivatization Agent for Quantification of Halogenated Species in Aqueous Systems

1,3,5-Trimethoxybenzene (TMB) has been successfully developed as a derivatizing agent for the selective quantification of free halogens, such as hypochlorous acid (HOCl) and hypobromous acid (HOBr), in various water systems. rsc.org Traditional methods often struggle to differentiate between these two halogenating agents. The TMB-based method overcomes this by reacting rapidly with HOCl and HOBr at near-neutral pH to form stable chlorinated and brominated products. rsc.org These halogenated TMB derivatives can be readily extracted and quantified using techniques like gas chromatography-mass spectrometry (GC-MS), allowing for the calculation of the original concentrations of the free halogens. rsc.org

This method offers significant advantages, including lower method quantitation limits (MQL) and broader linear ranges compared to standard methods like the one using N,N-diethyl-p-phenylenediamine (DPD). It has been effectively applied to measure active halogenating agents in drinking water, swimming pools, and other treated water systems. rsc.org

| Analyte | MQL (nmol L⁻¹) | MQL (μg L⁻¹ as Cl₂) |

|---|---|---|

| Hypochlorous Acid (HOCl) | 15 | 1.1 |

| Hypobromous Acid (HOBr) | 30 | 2.0 |

Development of Novel Quenching Reagents for Redox-Labile Analytes

In water treatment and disinfection studies, it is often necessary to "quench" or stop the reaction of disinfectants like free chlorine or bromine to accurately analyze the formation of disinfection byproducts (DBPs). However, common quenching agents such as sodium sulfite (B76179) and sodium thiosulfate (B1220275) are reducing agents that can degrade certain redox-labile DBPs, leading to inaccurate measurements. acs.org

1,3,5-Trimethoxybenzene has emerged as a superior quenching agent in these contexts. It effectively neutralizes free chlorine and bromine without affecting the stability of sensitive analytes like chloropicrin (B1668804) or bromoacetonitriles. acs.org While TMB's reaction with free halogens may not be as rapid as some traditional quenchers, it is sufficient for kinetic experiments and provides the significant advantage of preserving the integrity of redox-active byproducts. acs.org This allows for more accurate quantification of DBP concentrations in research settings.

Role in the Design and Synthesis of Functional Materials

The rigid, symmetric structure of benzene derivatives with multiple functional groups makes them excellent building blocks, or "bridging ligands," for creating advanced functional materials. While this compound itself is a simple molecule, its derivatives are instrumental in the synthesis of Metal-Organic Frameworks (MOFs). sarchemlabs.comresearchgate.net

For example, 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), a derivative featuring the same C3-symmetric core, is a tritopic bridging ligand used to construct porous, polyoxometalate-based MOFs. rsc.org These materials combine high surface area with tunable cavities and are investigated for applications in gas storage, separation, and catalysis. researchgate.netrsc.org The synthesis of such MOFs often involves using the ligand to link metal clusters (like copper or zinc) or polyoxoanions into a stable, three-dimensional, porous structure. researchgate.netrsc.org The geometry and chemical nature of the ligand, derived from the 1,3,5-substituted benzene core, are critical in determining the final properties of the MOF. researchgate.net

Integration into Metal-Organic Frameworks (MOFs) as Catalytically Active Systems

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with a wide range of applications, including catalysis. The structure and functionality of MOFs are determined by the organic linkers and metal ions used in their synthesis. While there is no specific data on the use of this compound as a linker or modulator in MOFs, research on similar benzene-based molecules provides insight into its potential role.

For instance, MOFs constructed with benzene-1,3,5-tricarboxylate (B1238097) (BTC) have been studied for their catalytic performance. In one study, a copper-based MOF, Cu-BTC, was investigated as a heterogeneous catalyst for biodiesel production. sarchemlabs.com The high surface area and tunable properties of the MOF were noted as key to its catalytic activity. Similarly, MOFs based on 1,3,5-tris(4-carboxyphenyl)-benzene have been designed and synthesized, demonstrating effective electrocatalytic properties. rsc.org These examples suggest that a functionalized derivative of this compound could potentially be used to create novel MOFs with specific catalytic capabilities. The ethoxy groups could influence the pore size, hydrophobicity, and electronic properties of the resulting MOF, thereby tuning its catalytic selectivity and activity.

Further research into the synthesis of MOFs using this compound or its derivatives as organic linkers is necessary to explore their potential as catalytically active systems.

Development of Smart and Multifunctional Systems with Tunable Optical Properties

Smart materials that respond to external stimuli with changes in their properties are of great interest for various applications. Organic molecules with specific structural features can exhibit tunable optical properties, making them suitable for use in smart systems. While no studies directly link this compound to the development of such systems, the broader class of benzene derivatives offers relevant examples.

For instance, research on star-shaped triphenylamine-benzene-1,3,5-tricarbohydrazide molecules has shown amazing multifunctional optical properties, including polymorphism with different fluorescence colors and mechanofluorochromic activities. dp.tech The design of the molecule, with a central benzene core, is crucial to these properties. This suggests that the 1,3,5-tri-substituted benzene scaffold, as seen in this compound, can be a key component in designing molecules with tunable optical properties. The ethoxy groups in this compound could be modified to include chromophores or other functional units to create novel smart materials.

The development of smart and multifunctional systems often relies on the precise control of molecular self-assembly and the resulting bulk properties. The symmetrical nature of this compound could favor the formation of ordered structures with interesting optical characteristics. However, without direct experimental evidence, its utility in this area remains speculative.

Enhancement of Supramolecular Copolymer Stability for Rheological Applications

Supramolecular copolymers are formed through non-covalent interactions between different monomer units. Their dynamic nature makes them interesting for applications in materials science, but stability can be a challenge. Research on benzene-1,3,5-tricarboxamides (BTAs) has shown that the stability of supramolecular copolymers can be significantly enhanced by modifying the chemical nature of the monomers. nih.gov

In one study, replacing an ester function with an ether function in a chiral BTA monomer led to a greater stability of the resulting supramolecular copolymers, which in turn improved their rheological and catalytic properties. nih.gov This finding is particularly relevant as it highlights the importance of the ether linkage, a key feature of this compound. The study suggests that minimizing competing self-assembly pathways is crucial for enhancing copolymer stability. nih.gov

Given that this compound is a simple, symmetrical molecule with three ether groups, it could potentially act as a component in supramolecular systems. Its incorporation could influence the packing and stability of the resulting assemblies. However, there is no direct research on the use of this compound in supramolecular copolymers for rheological applications. Future studies would be needed to explore its potential in this field, likely involving its functionalization to enable specific non-covalent interactions.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Catalytic Systems for 1,3,5-Triethoxybenzene Derivatives

Future advancements in the application of this compound derivatives are contingent on the development of efficient, selective, and sustainable synthetic methodologies. Research in this area is expected to focus on adapting and refining existing methods used for similar compounds and discovering new catalytic systems.

Key areas of exploration include:

Copper-Catalyzed Ethoxylation: Building upon established protocols for the methoxylation of aryl bromides, future work will likely involve the development of copper-catalyzed systems for the ethoxylation of 1,3,5-trihalobenzenes. researchgate.netpatsnap.com Ligand-free methods using cuprous halides (e.g., CuCl, CuI) as catalysts and sodium ethoxide as the nucleophile could offer a practical and cost-effective route. researchgate.netpatsnap.com A patented process for preparing 1,3,5-trimethoxybenzene (B48636) from 1,3,5-tribromobenzene (B165230) using a cuprous halide catalyst highlights a promising pathway that could be adapted for the triethoxy analogue, potentially achieving high yields and purity. google.com

Alkylation of Phloroglucinol (B13840): The Williamson ether synthesis, starting from the readily available phloroglucinol, remains a fundamental approach. Future research could optimize this reaction for ethoxylation using diethyl sulfate (B86663) or ethyl halides under phase-transfer catalysis or by employing green solvents to improve sustainability. The biosynthesis of 1,3,5-trimethoxybenzene in rose species, which involves sequential methylation of phloroglucinol by O-methyltransferase enzymes, could inspire the development of biocatalytic or biomimetic synthetic routes for this compound. chemicalbook.com

Novel Catalysts for Self-Condensation: The synthesis of 1,3,5-triarylbenzenes via the self-condensation of acetophenones using copper(II) chloride (CuCl₂) as a catalyst presents an intriguing strategy. sapub.org This suggests that novel Lewis acid catalysts could be explored for the trimerization of appropriate precursors to form the this compound core or its more complex derivatives.

Below is a table summarizing catalytic systems used in the synthesis of related 1,3,5-trisubstituted benzene (B151609) compounds, which could inform future work on this compound.

| Catalyst System | Substrate | Product | Key Features |

| Cuprous Halide (e.g., CuCl, CuI) | 1,3,5-Trihalobenzene | 1,3,5-Trimethoxybenzene | High yield, potential for solvent-free conditions. patsnap.comgoogle.com |

| Sodium Oxide / Cerium Oxide | 1,3,5-Tribromobenzene | 1,3,5-Trimethoxybenzene | High pressure/temperature reaction, 99.5% molar yield reported. chemicalbook.com |

| Copper(II) Chloride (CuCl₂) | Acetophenone (B1666503) | 1,3,5-Triphenylbenzene | Lewis acid catalysis, electron transfer oxidative reagent. sapub.org |

| Ignited Potassium Carbonate | Phloroglucinol | 1,3,5-Trimethoxybenzene | Classic Williamson ether synthesis conditions. chemicalbook.com |

Development of Advanced Supramolecular Architectures and Dynamic Materials with Tunable Properties

The C₃ symmetry of the this compound scaffold makes it an ideal building block for creating highly ordered supramolecular structures. Research on analogues like 1,3,5-triethylbenzene (B86046) has demonstrated the power of this template to pre-organize functional groups, leading to applications in host-guest chemistry and materials science. researchgate.netnih.gov

Emerging opportunities in this domain include:

Tripodal Ligands and Coordination Polymers: By attaching coordinating moieties (such as pyridines or catechols) to the this compound core, novel tripodal ligands can be designed. These ligands can be used to construct sophisticated supramolecular structures, including discrete capsules and one-dimensional coordination polymers with varied geometries like zigzag, linear, or ladder-like chains, depending on the transition metal used. researchgate.net

Hydrogen-Bonded Networks: Derivatives functionalized with groups capable of forming strong, directional hydrogen bonds, such as 2,4-diamino-1,3,5-triazinyl (DAT) groups, can self-assemble into robust networks. researchgate.net The this compound core can serve as a central hub to direct the formation of these assemblies, potentially leading to materials with porous structures or liquid crystalline properties. researchgate.netresearchgate.net

Steric Gearing for Pre-organization: The use of 1,3,5-triethylbenzene as a scaffold has shown that steric gearing between the ethyl groups can force appended substituents to orient on the same side of the benzene ring, creating a pre-organized binding pocket. nih.gov Investigating whether the ethoxy groups in this compound can induce a similar, albeit weaker, conformational preference is a key research question for designing new molecular receptors.

Liquid Crystals: The introduction of long alkyl chains and appropriate functional groups onto a 1,3,5-trisubstituted benzene core has led to materials with liquid crystalline properties. researchgate.net this compound derivatives could be explored as central cores for new discotic liquid crystals, where the properties could be tuned by modifying the peripheral substituents.

Integration of Computational and Experimental Methodologies for Predictive Chemical Design

A synergistic approach combining computational modeling and experimental validation is crucial for accelerating the discovery of new materials based on this compound.

Future research will likely involve:

Conformational Analysis: Computational studies, such as density functional theory (DFT) calculations, can be used to predict the conformational energy landscapes of this compound-based hosts. nih.gov This allows researchers to understand the energetic preference for specific conformations (e.g., whether the ethoxy groups favor an "up-up-up" or "up-up-down" arrangement relative to the benzene plane), which is critical for designing effective molecular receptors. nih.gov

Predicting Supramolecular Assembly: Modeling can predict how individual molecules will interact and assemble in the solid state. This includes forecasting the formation of specific hydrogen bonds, halogen bonds, and C–H···π interactions that dictate the final crystal packing. rsc.org

Experimental Verification: Experimental techniques such as single-crystal X-ray diffraction are indispensable for determining the precise three-dimensional structures of these molecules and their assemblies in the solid state. researchgate.netrsc.org Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential for structural characterization in solution and confirming molecular identity. researchgate.net

Investigation of this compound in Sustainable Chemistry and Green Synthesis Initiatives

The principles of green chemistry are increasingly guiding synthetic research. Future work on this compound will aim to incorporate more environmentally benign practices.

Key opportunities include:

Green Solvents and Catalysts: Moving away from traditional volatile organic compounds towards greener solvents like water, ethanol, or supercritical CO₂ is a major goal. Research into a sonochemical protocol for synthesizing 1,3,5-triazine (B166579) derivatives in water demonstrates a powerful green approach that could be adapted for reactions involving the this compound core. nih.gov This method was found to be significantly "greener" than classical heating. nih.gov

Energy-Efficient Synthesis: Exploring energy-efficient activation methods such as sonochemistry and microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov

Atom Economy: Designing synthetic routes that maximize atom economy by minimizing the production of waste is a central tenet of green chemistry. This includes developing catalytic cycles where the catalyst can be easily recovered and reused. The development of an eco-friendly method for methoxylation that allows for the direct recovery of pure methanol (B129727) is a step in this direction that could be mirrored in ethoxylation processes. researchgate.net

Biocatalysis: As inspired by the biosynthesis of 1,3,5-trimethoxybenzene, the use of enzymes or whole-cell systems for the synthesis of this compound and its derivatives offers a highly selective and sustainable alternative to traditional chemical methods. chemicalbook.com

Q & A

Q. What are the established synthetic routes for 1,3,5-Triethoxybenzene, and how can researchers optimize reaction conditions for reproducibility?

this compound is typically synthesized via nucleophilic aromatic substitution, where ethoxy groups replace halides or other leaving groups on a benzene ring. A common approach involves reacting 1,3,5-trihalobenzene (e.g., 1,3,5-tribromobenzene) with sodium ethoxide under controlled conditions . Key optimization parameters include:

- Catalyst selection : Alkali metal alkoxides (e.g., NaOEt) improve reaction efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Temperature : Reactions often require reflux (100–150°C) to overcome aromatic ring activation energy.

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

A multi-technique approach is recommended:

- NMR : H NMR (δ 1.3–1.5 ppm for ethoxy CH, δ 3.8–4.0 ppm for OCH) and C NMR (δ 15–18 ppm for CH, δ 60–70 ppm for OCH) confirm substituent arrangement .

- Mass spectrometry : Molecular ion peaks at m/z 210 [M] (CHO) validate molecular weight .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and stability .

Q. How should researchers handle stability challenges during storage of this compound?

- Storage conditions : Store in airtight, amber glass containers at 2–8°C to prevent photodegradation and moisture absorption.

- Incompatibilities : Avoid contact with strong oxidizers (e.g., HNO) or reducing agents to prevent unintended reactions .

- Stability monitoring : Conduct periodic GC-MS analysis to detect degradation products like 3,5-diethoxybenzoic acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in degradation data for this compound under varying environmental conditions?

Discrepancies in degradation rates (e.g., aerobic vs. anaerobic systems) require:

- Controlled replicate studies : Use soil column models (as in RDX degradation studies ) to simulate environmental conditions.

- Metabolite profiling : Employ LC-HRMS to identify transient intermediates (e.g., hydroxylated or de-ethylated derivatives).

- Statistical validation : Apply ANOVA or principal component analysis (PCA) to distinguish experimental noise from biologically significant trends.

Q. What mechanistic insights can computational chemistry provide for this compound’s reactivity?

Density functional theory (DFT) simulations reveal:

- Electron density distribution : Ethoxy groups act as electron-donating substituents, directing electrophilic attacks to the meta positions.

- Reaction pathways : Hydrolysis energy barriers predict stability in aqueous media (ΔG ≈ 85 kJ/mol) .

- Solvent effects : Polarizable continuum models (PCM) show ethanol enhances solvation stability compared to non-polar solvents.

Q. How can researchers design experiments to evaluate the ecological impact of this compound in soil systems?

- Microcosm assays : Spike uncontaminated soil with this compound (100–1000 mg/kg) and monitor microbial diversity via 16S rRNA sequencing over 60 days .

- Toxicity endpoints : Measure EC values for soil invertebrates (e.g., Eisenia fetida) using OECD Guideline 222.

- Leachate analysis : Quantify groundwater contamination potential via HPLC-UV after simulated rainfall events.

Methodological Comparison Tables

Q. Table 1. Comparison of Synthetic Methods for this compound

| Method | Reactants | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Nucleophilic substitution | 1,3,5-Tribromobenzene + NaOEt | DMF, 140°C | 78 | 92 | |

| Ullmann coupling | Triiodobenzene + Ethanol | CuI, KPO | 65 | 88 |

Q. Table 2. Analytical Techniques for Degradation Product Identification

| Technique | Target Analytes | Sensitivity (LOD) | Key Advantage |

|---|---|---|---|

| GC-MS | Volatile metabolites | 0.1 ppm | High resolution for isomers |

| LC-QTOF | Polar degradation products | 0.01 ppm | Accurate mass for unknown IDs |

| H NMR | Structural elucidation | 1% w/w | Non-destructive, quantitative |